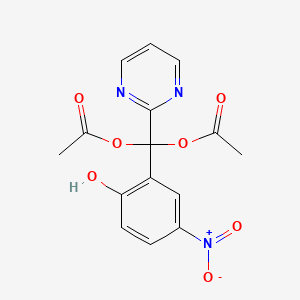

![molecular formula C25H23FN4S B4626037 N,N-dibenzyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4626037.png)

N,N-dibenzyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiourea derivatives, closely related to N,N-dibenzyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea, often involves reactions of isothiocyanates with amines in dry solvents like acetonitrile. For instance, Saeed et al. (2010) described the synthesis of a thiourea species by reacting 4-fluorobenzoyl isothiocyanate with fluoroanilines in acetonitrile, yielding good yields and characterized by spectroscopic techniques (Saeed et al., 2010).

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the crystal structure of thiourea derivatives. Saeed et al. (2010) revealed the crystal structure of a similar compound, showing that the carbonyl and thiourea groups are almost planar with the conformation of the C=S and C=O double bonds being antiperiplanar, indicative of the structural features of thiourea derivatives (Saeed et al., 2010).

Chemical Reactions and Properties

The reactivity of thiourea derivatives involves various chemical reactions, including condensation with aldehydes, reactions with isothiocyanates, and interactions with anilines. These reactions are crucial for the synthesis and modification of thiourea derivatives for specific applications.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of thiourea derivatives are influenced by their molecular structure. The planarity and conformation of the carbonyl and thiourea groups, as described by Saeed et al. (2010), can affect these properties, impacting the compound's behavior in different solvents and temperatures (Saeed et al., 2010).

Applications De Recherche Scientifique

Anticancer Applications

- Fluorinated Compounds for Cancer Treatment : A study by Hammam et al. (2005) explored the synthesis of fluorinated benzo[b]pyran derivatives that demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, compared to the reference drug 5-fluorodeoxyuridine. This research underscores the potential of fluorinated compounds in cancer therapy Hammam, El-Salam, Mohamed, & Hafez, 2005.

Antidiabetic Applications

- Fluoropyrazolesulfonylurea and Thiourea Derivatives : Faidallah et al. (2016) synthesized fluorinated pyrazoles, benzenesulfonylurea, and thiourea derivatives as hypoglycemic agents. These compounds showed significant antidiabetic activity, highlighting their potential as leads for future drug discovery studies in diabetes management Faidallah, Al-Mohammadi, Alamry, & Khan, 2016.

Anti-inflammatory and Analgesic Applications

- Imidazolyl Acetic Acid Derivatives : Khalifa and Abdelbaky (2008) developed compounds that exhibited maximum anti-inflammatory activity and significantly inhibited writhing in albino mice, indicating their potential as anti-inflammatory and analgesic agents Khalifa & Abdelbaky, 2008.

Antimicrobial Applications

- Synthesis and Evaluation of Antibacterial Activities : Sapari et al. (2014) reported on the synthesis, characterization, and antibacterial studies of 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea, demonstrating its potential as an antibacterial agent Sapari, Yamin, Hasbullah, & Ibrahim, 2014.

Propriétés

IUPAC Name |

1,1-dibenzyl-3-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN4S/c26-23-13-11-22(12-14-23)18-30-19-24(15-27-30)28-25(31)29(16-20-7-3-1-4-8-20)17-21-9-5-2-6-10-21/h1-15,19H,16-18H2,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUULVKFKSVIMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=CN(N=C3)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-dibenzyl-3-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4625959.png)

![2-[(4-iodobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B4625963.png)

![2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-2-methylpropanamide](/img/structure/B4625966.png)

![10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B4625980.png)

![1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4625985.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-cyclopropylacetamide](/img/structure/B4625993.png)

![5-{[(2-methoxy-5-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4625999.png)

![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4626019.png)

![1-[2-(2-chlorophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4626031.png)

![ethyl 2-({[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4626044.png)

![3-(4-methoxyphenyl)-N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}propanamide](/img/structure/B4626053.png)